5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-bromophenylmethyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3-bromobenzyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and viral replication, inhibiting their activity and preventing the spread of infections.
Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine
- 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine
- 5-[(3-Methylphenyl)methyl]-1,3-thiazol-2-amine
Uniqueness
5-[(3-Bromophenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent .
Properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGPGCUYYOGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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